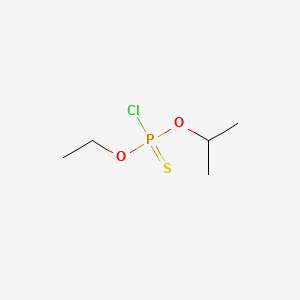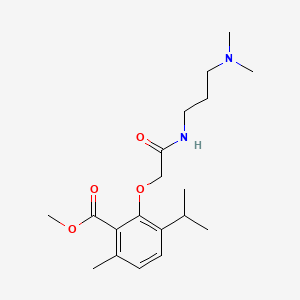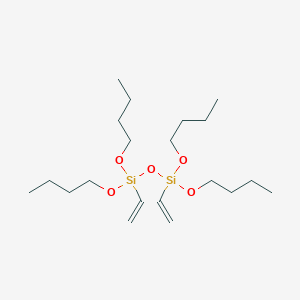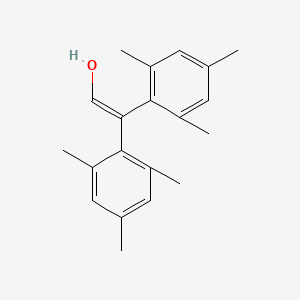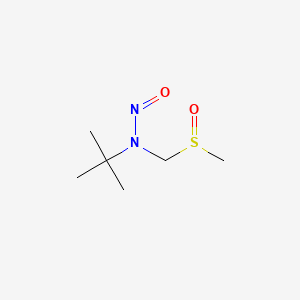
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is a complex organic compound with a unique structure that includes a nitroso group, a sulfinyl group, and a methyl group attached to a propanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylpropanamine with methylsulfinyl chloride under controlled conditions to introduce the sulfinyl group. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted propanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfinyl group may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-N-((methylsulfonyl)methyl)-N-nitroso-2-propanamine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Methyl-N-((methylthio)methyl)-N-nitroso-2-propanamine: Contains a thioether group instead of a sulfinyl group.
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-butylamine: Similar structure but with a butyl group instead of a propanamine backbone.
Uniqueness
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is unique due to the presence of both a nitroso group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
53462-61-6 |
|---|---|
Molekularformel |
C6H14N2O2S |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
N-tert-butyl-N-(methylsulfinylmethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2,3)8(7-9)5-11(4)10/h5H2,1-4H3 |
InChI-Schlüssel |
TZTBMIHWVRXAEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CS(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


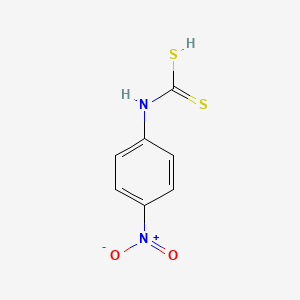
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
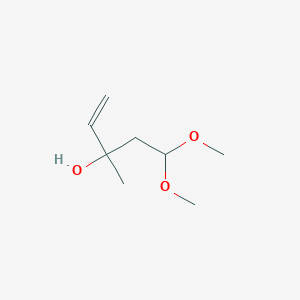

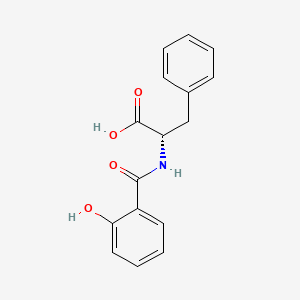

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
